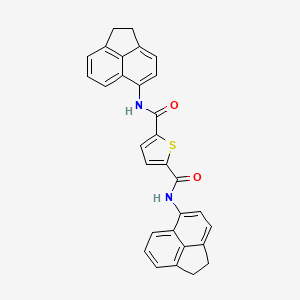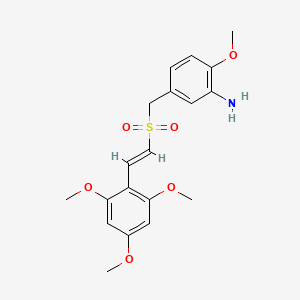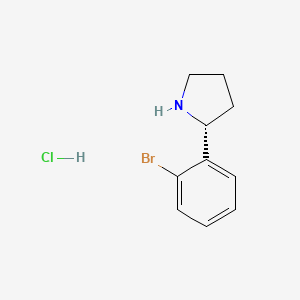
(2R)-2-(2-Bromophenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R)-2-(2-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound. The “2R” indicates the configuration of the chiral center in the pyrrolidine ring, “2-Bromophenyl” suggests a phenyl ring with a bromine atom at the 2nd position, and “pyrrolidine” is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure would consist of a pyrrolidine ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a bromine atom attached at the 2nd position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the bromine atom might be substituted with another group in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromine atom and the pyrrolidine ring .Scientific Research Applications
Hydrolysis and Structural Characterization
(2R)-2-(2-Bromophenyl)pyrrolidine hydrochloride has applications in hydrolysis reactions and structural characterization studies. For instance, controlled hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones was investigated, highlighting the role of the hydroxo ligand as a nucleophile in these reactions. This process offers insights into the equatorial positioning of the hydroxo ligand in ψ-trigonal bipyramidal geometry, and its strong hydrogen bonding interaction with the amido oxygen of the base (Misra et al., 2011).
Synthesis of Novel Compounds
The compound plays a critical role in synthesizing novel molecular structures. For example, it has been used in the synthesis of the side chain of a new carbapenem, illustrating its importance in the formation of trans-disubstituted pyrrolidine ring systems (Hashihayata et al., 2002).
Catalysis and Ligand Formation
This compound is involved in catalytic processes and the formation of complex ligands. For instance, it has been used in the formation of N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine and bis{2-(pyrrolidine-N-yl)ethyl}telluride ligands. These compounds have shown to form complexes with metals like Hg and Pd, which are significant for understanding ligand-metal interactions (Singh et al., 2003).
Inhibitory and Pharmacological Properties
The compound has been studied for its inhibitory properties in various biological contexts. For example, functionalized pyrrolidines derived from it have been shown to inhibit alpha-mannosidase activity and affect the growth of human glioblastoma and melanoma cells. This research provides valuable insights into potential therapeutic applications (Fiaux et al., 2005).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been used to study the adsorption behavior of new pyridine derivatives as corrosion inhibitors. This research is crucial for developing new materials with improved resistance to corrosion (Saady et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2R)-2-(2-bromophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBONFNXVFTFX-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

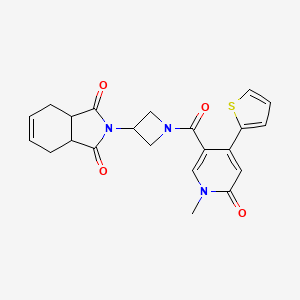
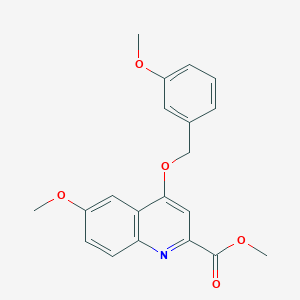
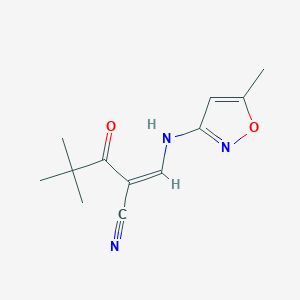
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2757162.png)
![Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2757164.png)
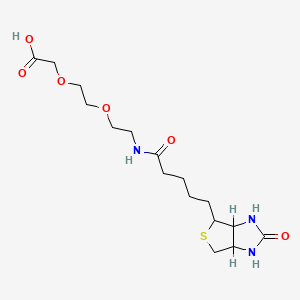
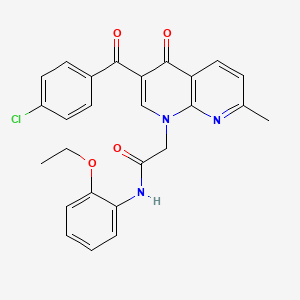
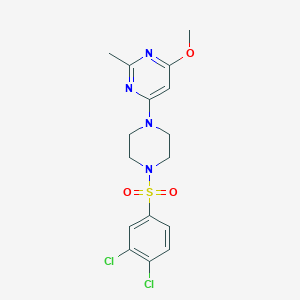

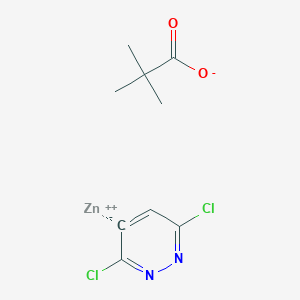
![N-(4-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2757173.png)
![N-(3,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2757174.png)
